

Adenosine-d2 CAS number and molecular weight.

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An In-depth Technical Guide to Adenosine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Adenosine-d2**, a deuterated analog of the endogenous nucleoside adenosine. This document details its chemical properties, the rationale for its use in research, relevant experimental protocols, and the signaling pathways it modulates.

Core Data Presentation

For ease of reference and comparison, the fundamental quantitative data for **Adenosine-d2** and its parent compound, Adenosine, are summarized below.

Property	Adenosine-d2	Adenosine (Unlabeled)
CAS Number	82741-17-1[1][2][3]	58-61-7[1]
Molecular Formula	C10H11D2N5O4[1][2]	C10H13N5O4
Molecular Weight	269.25 g/mol [1][2]	267.24 g/mol
Appearance	White to off-white solid[1][2]	Solid
Synonyms	Adenine riboside-d2, D- Adenosine-d2[1][2]	Adenine riboside, D-Adenosine



Introduction to Deuterated Compounds in Research

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium in a molecule like adenosine results in a compound that is chemically similar to its parent but with a slightly higher mass. This seemingly minor change offers significant advantages in various research applications.

The primary benefit of deuteration lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond will proceed more slowly when a C-D bond is present at that position. This property can:

- Improve metabolic stability: By slowing down metabolism, deuterated compounds can have a longer half-life in biological systems.
- Reduce the formation of toxic metabolites: Altering the metabolic pathway can decrease the production of harmful byproducts.
- Enhance bioavailability: Slower breakdown can lead to higher circulating levels of the compound.[4]

In the context of **Adenosine-d2**, its primary utility is as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), and as a tracer in metabolic studies.[5]

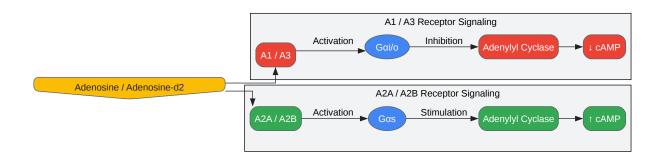
Adenosine Signaling Pathways

Adenosine exerts its physiological effects by activating four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃. These receptors are coupled to different G proteins and initiate distinct downstream signaling cascades.

- A₁ and A₃ Receptors: These receptors typically couple to G_i/_o proteins, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.
- A₂A and A₂B Receptors: These receptors are generally coupled to G_s proteins, which stimulate adenylyl cyclase activity and increase intracellular cAMP levels.



The following diagram illustrates the canonical signaling pathways for the four adenosine receptor subtypes.



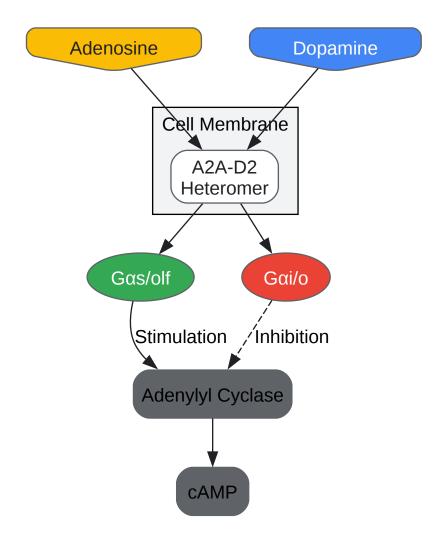
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Canonical Adenosine Receptor Signaling Pathways.

A particularly well-studied interaction is the antagonistic relationship between the Adenosine A₂A receptor and the Dopamine D₂ receptor, which often form heteromeric complexes in the brain. Activation of the A₂A receptor can decrease the affinity and signaling of the D₂ receptor. This interaction is a key area of research in neurodegenerative disorders like Parkinson's disease.

The diagram below depicts the interaction between the A_2A and D_2 receptors.





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Interaction between Adenosine A₂A and Dopamine D₂ Receptors.

Experimental Protocols

The following are detailed methodologies for key experiments where **Adenosine-d2** can be utilized as a tool compound or internal standard.

Radioligand Binding Assay for Adenosine A₂A Receptor

This protocol is used to determine the binding affinity of a test compound for the A_2A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:



- Cell membranes from a cell line stably expressing the human adenosine A₂A receptor (e.g., HEK-293 or CHO cells).
- Radioligand: [3H]CGS21680 (a selective A₂A agonist).[6]
- Adenosine-d2 (or unlabeled adenosine) as a competitor.
- Binding Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- · GF/B glass fiber filters.
- · Scintillation fluid and counter.

Procedure:

- Membrane Preparation:
 - Culture and harvest cells expressing the A₂A receptor.
 - · Homogenize cells in ice-cold lysis buffer.
 - Centrifuge to pellet the membranes.
 - Resuspend the membrane pellet in the binding buffer and determine the protein concentration.
- Binding Assay:
 - o In a 96-well plate, add in the following order:
 - 50 μL of binding buffer (for total binding) or a non-specific ligand (e.g., 100 μM NECA) (for non-specific binding).
 - 50 μL of various concentrations of the test compound (e.g., Adenosine-d2).
 - 50 μL of [3H]CGS21680 at a final concentration close to its Kd (e.g., 10 nM).[6]



- 100 μL of the membrane preparation (20-40 μg of protein).
- Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Filtration and Counting:
 - Rapidly filter the contents of each well through GF/B filters using a cell harvester.
 - Wash the filters three times with ice-cold wash buffer.
 - Dry the filters and place them in scintillation vials with scintillation fluid.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the competitor concentration.
 - Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP through A_2A (Gs-coupled) or A_1 (Gi-coupled) receptors.

Materials:

- Cells expressing the adenosine receptor of interest (e.g., CHO-A₂A or CHO-A₁).
- Assay medium (e.g., DMEM with 50 mM HEPES).
- Adenosine deaminase (to remove endogenous adenosine).
- Rolipram (a phosphodiesterase inhibitor to prevent cAMP degradation).



- Forskolin (to stimulate cAMP production in Gi-coupled assays).
- cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

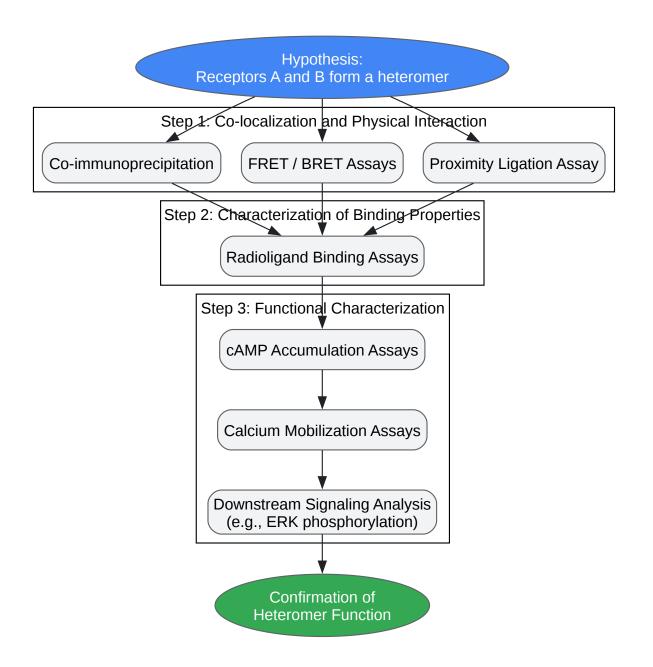
Procedure:

- Cell Preparation:
 - Seed the cells in a 96-well plate and allow them to attach overnight.
- Assay:
 - Wash the cells with the assay medium.
 - Pre-incubate the cells with adenosine deaminase and rolipram for 20-30 minutes.
 - For Gi-coupled receptor assays, add forskolin to stimulate basal cAMP levels.
 - Add various concentrations of the test compound (e.g., Adenosine-d2).
 - Incubate at 37°C for 30-60 minutes.
- · cAMP Measurement:
 - Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
- Data Analysis:
 - Generate dose-response curves by plotting the cAMP levels against the logarithm of the agonist concentration.
 - Calculate the EC50 (for agonists) or IC50 (for antagonists) values.

Experimental Workflow: Studying GPCR Heteromerization



Investigating the interaction between adenosine and other GPCRs, such as the A₂A-D₂ heteromer, requires a multi-faceted approach. The following workflow outlines the key steps in characterizing such interactions.



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Workflow for the study of GPCR heteromers.

This comprehensive guide provides a solid foundation for researchers working with **Adenosine-d2**. By understanding its properties, the signaling pathways it influences, and the experimental methods for its application, scientists can effectively utilize this valuable tool in drug discovery and development.

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